BenchChemオンラインストアへようこそ!

2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride

cetirizine synthesis chemoselective amidation acyl chloride reactivity

2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride (CAS 324047-28-1) is a racemic piperazine-based acetyl chloride intermediate that serves as a reactive building block in the multi-step synthesis of cetirizine and levocetirizine, second-generation H1 antihistamines. Its core structure features a (4-chlorophenyl)(phenyl)methyl-substituted piperazine ring linked via an ethoxy spacer to an acetyl chloride functional group (molecular formula C₂₁H₂₄Cl₂N₂O₂, MW 407.33 g mol⁻¹).

Molecular Formula C₂₁H₂₄Cl₂N₂O₂
Molecular Weight 407.33
CAS No. 324047-28-1
Cat. No. B1142837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride
CAS324047-28-1
Molecular FormulaC₂₁H₂₄Cl₂N₂O₂
Molecular Weight407.33
Structural Identifiers
SMILESC1CN(CCN1CCOCC(=O)Cl)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H24Cl2N2O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl Chloride (CAS 324047-28-1) – Intermediate Identity and Procurement Baseline


2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride (CAS 324047-28-1) is a racemic piperazine-based acetyl chloride intermediate that serves as a reactive building block in the multi-step synthesis of cetirizine and levocetirizine, second-generation H1 antihistamines. Its core structure features a (4-chlorophenyl)(phenyl)methyl-substituted piperazine ring linked via an ethoxy spacer to an acetyl chloride functional group (molecular formula C₂₁H₂₄Cl₂N₂O₂, MW 407.33 g mol⁻¹) . The compound is typically supplied as its dihydrochloride salt with a certified purity of ≥98 % (NLT 98 %) under ISO quality systems, positioning it as a critical API intermediate for GMP-oriented procurement in anti-allergic pharmaceutical manufacturing .

Why Generic Substitution of 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl Chloride Fails in Regulated Synthesis


Substituting CAS 324047-28-1 with a close structural analog such as the free acid (cetirizine base), the primary amide (cetirizine amide), or the methyl ester intermediate introduces fundamentally different reactivity, solubility, and impurity profiles that are incompatible with established cetirizine/levocetirizine manufacturing protocols. These alternatives lack the electrophilic acetyl chloride warhead required for direct amidation or esterification steps [1]. Furthermore, pharmacopoeial impurity thresholds (e.g., EP Cetirizine Impurity A, B, C) mandate precise control of residual intermediates, and any deviation in the intermediate structure alters the impurity landscape, risking regulatory non-compliance during ANDA/NDA submissions [2]. The racemic nature of CAS 324047-28-1 is also essential for chiral resolution strategies that yield the (R)-enantiomer (levocetirizine), a feature absent in pre-resolved or achiral analogs [1].

Quantitative Differentiation of 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl Chloride Against Nearest Analogs


Acyl Chloride vs. Carboxylic Acid: Orthogonal Reactivity Enabling Chemoselective Amidation in Cetirizine Synthesis

The acetyl chloride moiety of CAS 324047-28-1 reacts with ammonia in toluene to yield the corresponding racemic amide (III), a pivotal intermediate for subsequent chiral chromatographic resolution. This transformation exploits the superior electrophilicity of the –COCl group compared to the carboxylic acid (–COOH) present in cetirizine base (CAS 83881-51-0), eliminating the need for coupling reagents and avoiding competing acid-base side reactions [1]. The Pflum et al. large-scale process uses exactly this intermediate (compound II) and achieves efficient conversion to the racemic amide, which is then resolved on a Chiralpak AD column to isolate the (R)-enantiomer (IV) [1].

cetirizine synthesis chemoselective amidation acyl chloride reactivity

Chiral Resolution Gateway: Racemic Acetyl Chloride as the Preferred Entry Point for Levocetirizine vs. Pre-resolved (R)-Amide

The decision to procure the racemic acetyl chloride (CAS 324047-28-1) vs. an already enantiopure (R)-amide intermediate (CAS 909779-33-5) carries significant cost-of-goods and process flexibility implications. The established large-scale synthesis resolves the racemic amide derived from CAS 324047-28-1 using preparative chiral HPLC (Chiralpak AD column), affording the (R)-isomer that is subsequently converted to levocetirizine [1]. Pre-resolved (R)-amides are substantially more expensive (often 5–20× depending on source) and may still require re-purification to meet EP impurity specifications .

levocetirizine synthesis chiral resolution preparative HPLC

Certified Purity Benchmark: NLT 98 % Dihydrochloride Salt vs. Technical-Grade Acetyl Chlorides in the Supply Chain

Commercial suppliers of CAS 324047-28-1 typically specify a purity of NLT 98 % (HPLC) for the dihydrochloride salt, with full batch-specific Certificates of Analysis (CoA) under ISO quality management . In contrast, generic acyl chloride building blocks often trade at 95 % purity (e.g., Chemenu CM341644 specification ) and may lack dedicated pharmacopoeial impurity profiling. The 3-percentage-point purity gap directly impacts the impurity burden entering downstream steps: at 95 % purity, up to 50 mg of unidentified impurities per gram of starting material could propagate through synthesis, potentially requiring additional purification to meet EP monographs for cetirizine dihydrochloride (individual impurity ≤0.1 %).

API intermediate purity quality assurance ISO-certified supply

Impurity Control Advantage: Distinct Impurity Fingerprint vs. Cetirizine Base (EP Impurity B) in Analytical Method Validation

As a process intermediate rather than a final API, CAS 324047-28-1 generates a distinct impurity profile that can be systematically tracked through the synthesis. Cetirizine EP Impurity B ({4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}acetic acid) is a common degradant and process impurity of cetirizine that arises from over-oxidation or hydrolysis of the ethoxyacetic acid chain [1]. When using the acetyl chloride route, the hydrolyzed impurity converts to cetirizine base (the target molecule) rather than Impurity B, thereby inherently suppressing the formation of this regulated impurity. This contrasts with routes that start from piperazine acetic acid derivatives, where Impurity B can be a significant process-related impurity requiring dedicated control strategies.

impurity profiling pharmacopoeial compliance HPLC method validation

Solubility and Handling: Methanol/Water Solubility vs. Free Acid Zwitterionic Character

The dihydrochloride salt of CAS 324047-28-1 is reported as a white solid soluble in methanol and water . This contrasts with cetirizine free acid (zwitterionic, pKₐ ∼3.6/7.8), which exhibits pH-dependent solubility and can complicate solvent selection in non-aqueous reaction steps [1]. The superior methanol solubility of the acetyl chloride dihydrochloride facilitates homogeneous reaction conditions for esterification and amidation steps, enabling higher effective concentrations and potentially faster reaction kinetics.

solubility formulation compatibility process chemistry

Scalable Synthetic Provenance: Validated Large-Scale Process vs. Unpublished Lab-Scale Routes for Alternative Intermediates

The synthetic route involving CAS 324047-28-1 is explicitly documented in a peer-reviewed large-scale process development study (Pflum et al., 2001) that describes kilogram-scale preparation of enantiomerically pure cetirizine dihydrochloride via preparative chiral HPLC [1]. This publication provides detailed experimental procedures, purification protocols, and yield data that serve as a validated starting point for technology transfer. In contrast, many alternative intermediates (e.g., the N,N-dimethylacetamide variant described in ACS publications) lack equivalent large-scale validation data, introducing uncertainty in scalability and reproducibility for industrial procurement decisions [2].

process validation scale-up cetirizine manufacturing

Optimal Procurement and Utilization Scenarios for 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl Chloride (CAS 324047-28-1)


GMP-Compliant Cetirizine/Levocetirizine API Manufacturing via Validated Chiral Resolution Route

Procure the NLT 98 % dihydrochloride grade for direct integration into the Pflum et al. large-scale synthetic sequence: (i) convert to racemic amide with NH₃ in toluene, (ii) resolve on a Chiralpak AD preparative column, and (iii) convert the (R)-amide to levocetirizine dihydrochloride. This route is fully validated at scale and supported by peer-reviewed process development data, making it suitable for ANDA/NDA submissions where process history and impurity origin tracing are critical [1].

Impurity Reference Standard Synthesis for Pharmacopoeial Analytical Method Development

Use CAS 324047-28-1 as a starting material to synthesize and isolate process-related impurities of cetirizine (e.g., cetirizine amide, cetirizine methyl ester) for use as certified reference standards in HPLC method validation. The acetyl chloride's reactivity enables efficient preparation of diverse impurity markers under controlled conditions, supporting regulatory compliance with EP and USP monographs that mandate individual impurity quantification ≤0.1 % [2].

Cost-Optimized Chiral Intermediate Strategy for Generic Pharmaceutical Manufacturers

For generic manufacturers with in-house chiral chromatography or diastereomeric salt resolution capabilities, sourcing racemic CAS 324047-28-1 is more economical than purchasing pre-resolved (R)-amide intermediates (estimated 5–20× cost savings). The racemic route also allows re-racemization and recycling of the undesired (S)-enantiomer, further improving atom economy and reducing waste disposal costs [1].

Quality-by-Design (QbD) Intermediate Selection for Cetirizine Process Development

Incorporate CAS 324047-28-1 as the designated starting material in a QbD framework for cetirizine synthesis. The well-characterized impurity profile (structurally disfavoring EP Impurity B formation) and documented solubility properties (methanol/water) allow for rational design of reaction parameters, establishment of a design space, and definition of control strategies aligned with ICH Q8–Q11 guidelines [2].

Quote Request

Request a Quote for 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.